1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DiC8-PC, CAS: 19191-91-4) is a synthetic, short-chain zwitterionic phospholipid featuring two eight-carbon acyl chains. Unlike long-chain phosphatidylcholines that spontaneously form extended bilayer vesicles, DiC8-PC acts as a biomimetic detergent, self-assembling into micelles in aqueous environments. Its primary procurement value lies in its exceptionally low critical micelle concentration (CMC) of approximately 0.25 mM, which allows it to maintain stable micellar structures and solubilize integral membrane proteins at significantly lower concentrations than shorter-chain analogs. This makes it a critical raw material for formulating stable lipid bicelles, conducting structural biology assays, and developing liposomal drug delivery systems where resistance to dilution-induced structural collapse is required[1].
Substituting DiC8-PC with the more common short-chain analog 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) or conventional detergents often leads to formulation failure during downstream processing. DHPC has a much higher CMC (~14.0 mM), meaning that DHPC-based bicelles or micelles will rapidly disassemble into vesicles or precipitate membrane proteins upon moderate dilution. Conversely, substituting DiC8-PC with standard non-lipid detergents like SDS or Triton X-100 frequently results in the denaturation of sensitive membrane proteins due to the lack of a native-like zwitterionic phosphocholine headgroup environment. Therefore, procurement must strictly specify DiC8-PC when the application demands both biomimetic structural preservation and high stability under dilution[1].
DiC8-PC exhibits a critical micelle concentration (CMC) of approximately 0.25 mM at 27°C, which is drastically lower than the 14.0 mM CMC observed for the standard short-chain lipid DHPC (DiC6-PC). In practical terms, this 56-fold reduction in CMC means that DiC8-PC micelles and DiC8-PC/DMPC bicelles remain structurally intact at much lower total lipid concentrations. When DHPC-based systems are diluted below 14 mM, the free detergent pool is depleted, causing bicelles to spontaneously fuse into large, intractable vesicles. DiC8-PC prevents this dilution-induced phase transition, allowing for extensive dilution in structural assays and drug delivery formulations without phase separation [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~0.25 mM (DiC8-PC) |
| Comparator Or Baseline | ~14.0 mM (DHPC / DiC6-PC) |
| Quantified Difference | ~56-fold lower CMC |
| Conditions | Aqueous solution, 27°C |
A lower CMC allows researchers and formulators to dilute bicelle or micelle suspensions extensively without losing the solubilizing agent to the monomeric phase, preventing protein precipitation.
Circular dichroism (CD) studies on short-chain phosphatidylcholines reveal that the conformational rigidity of the glycerol backbone increases with acyl chain length. DiC8-PC demonstrates significantly higher conformational restriction in its micellar state compared to ultra-short analogs like DiC3-PC or DiC4-PC. The molar ellipticity at 210 nm linearly decreases from DiC3-PC to DiC8-PC, indicating a more ordered, rigid packing environment at the lipid-water interface. This rigidity closely mimics the interfacial properties of native long-chain biological membranes, which is critical for maintaining the active conformation of solubilized membrane proteins[1].
| Evidence Dimension | Conformational rigidity (Molar ellipticity at 210 nm) |
| Target Compound Data | High rigidity (levels off near DiC8-PC to DiC12-PC) |
| Comparator Or Baseline | Low rigidity (DiC3-PC and DiC4-PC) |
| Quantified Difference | Significant decrease in molar ellipticity indicating tighter interfacial packing |
| Conditions | Aqueous micellar solution (>CMC), 25°C |
Tighter interfacial packing provides a more native-like membrane environment, which is essential for preserving the structural integrity and function of sensitive membrane proteins during purification.
While DHPC is frequently used for high-resolution NMR due to its small micelle size, DiC8-PC possesses a significantly higher aggregation number, resulting in larger micellar and bicellar assemblies. When mixed with long-chain lipids like DMPC, DiC8-PC forms robust bicelles that can accommodate larger membrane protein complexes that would otherwise be sterically hindered or denatured in the highly curved, smaller DHPC micelles. Although the larger size of DiC8-PC aggregates can broaden NMR line widths, it makes DiC8-PC the superior choice for crystallization trials, cryo-EM grid preparation, and the solubilization of bulky multi-subunit complexes[1].
| Evidence Dimension | Micelle/Bicelle Aggregate Size |
| Target Compound Data | High aggregation number (large micelles/bicelles) |
| Comparator Or Baseline | Low aggregation number (small micelles, DHPC) |
| Quantified Difference | Substantially larger hydrophobic radius and planar region |
| Conditions | Aqueous buffer, mixed with DMPC (for bicelles) |
The ability to form larger, more stable aggregates allows for the successful extraction and stabilization of massive membrane protein complexes that crash out of solution in smaller detergents.
Because DiC8-PC maintains bicellar integrity down to a CMC of 0.25 mM, it is the ideal edge-forming lipid for DMPC/DiC8-PC bicelles used in Cryo-Electron Microscopy (Cryo-EM). Unlike DHPC bicelles, which disassemble into vesicles upon the severe dilution required for grid freezing, DiC8-PC bicelles remain stable, ensuring the target membrane protein remains in a native-like bilayer disk [1].
DiC8-PC is highly effective as a biomimetic detergent for the extraction and crystallization of bulky membrane proteins. Its larger aggregation number and enhanced interfacial rigidity provide a more stable, native-like environment than standard detergents or ultra-short lipids, preventing denaturation during the lengthy crystallization process [2].
The ultra-low CMC of DiC8-PC makes it highly cost-effective and structurally stable for use in large-volume applications, such as the mobile phase in liquid chromatography of membrane proteins. While DHPC requires high concentrations (>10 mg/mL) to maintain bicelle structures, DiC8-PC retains bicelle-like properties at concentrations below 1% w/v, drastically reducing raw material costs during large-scale purification [1].